molecular formula C8H8BrI B1524100 1-Bromo-2,3-dimethyl-4-iodobenzene CAS No. 1160573-43-2

1-Bromo-2,3-dimethyl-4-iodobenzene

Cat. No. B1524100
CAS RN: 1160573-43-2
M. Wt: 310.96 g/mol
InChI Key: LXCPAICQHCSLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-2,3-dimethyl-4-iodobenzene” is a biochemical reagent . It is used as a biological material or organic compound for life science related research . It is mainly used as the OLED pharmaceutical intermediate .

Scientific Research Applications

Organic Synthesis and Material Development

1-Bromo-2,3-dimethyl-4-iodobenzene has been utilized as a precursor in the synthesis of complex organic molecules and materials. For example, it is used in coupling reactions to construct aromatic compounds with precise substitutions, which are crucial for developing novel drugs and materials with specific properties. Studies have shown that halogenated benzene derivatives, including those similar to 1-Bromo-2,3-dimethyl-4-iodobenzene, are valuable in synthesizing benzofurans and other heterocyclic compounds via catalyzed domino processes, showcasing their versatility in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Advances in Catalysis and Chemical Reactions

The compound has facilitated advancements in catalytic processes, enabling more efficient and selective chemical reactions. For instance, its involvement in ring halogenation and subsequent transformations into other functionalized compounds illustrates its utility in creating structurally diverse molecules. This capability is pivotal for the development of catalysts and additives that enhance reaction rates, yields, and selectivity in industrial and laboratory settings.

Chemical Property Studies

Research on 1-Bromo-2,3-dimethyl-4-iodobenzene and related compounds contributes to a deeper understanding of chemical properties, such as reactivity, stability, and halogen bonding. Investigations into the thermochemical aspects of halogen-substituted methylbenzenes provide insights into their vaporization, fusion, and sublimation enthalpies, which are essential for process design and the development of materials with desired thermal properties (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Safety and Hazards

“1-Bromo-2,3-dimethyl-4-iodobenzene” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

1-bromo-4-iodo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPAICQHCSLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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